molecular formula C14H17NO3 B1347145 Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate CAS No. 63378-71-2

Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate

Cat. No.: B1347145
CAS No.: 63378-71-2
M. Wt: 247.29 g/mol
InChI Key: YMBBAZTUKIDXBV-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-6-10-15-12(14)16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBBAZTUKIDXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308083
Record name ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63378-71-2
Record name MLS003107155
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-phenyl 4,4 diethoxycarbonyl butyronitrile (16.49 g) in dry ethanol (250 ml) was hydrogenated over platinum dioxide at 50 psi for 8 hours. The catalyst was filtered off and the solvent removed under reduced pressure. Product recrystallised from ether (14.1 g) mp 79°-80° C. 1H NMR (360 MHz, CDCl3) δH 1.24 (t, 3H, J=7.0 Hz, CH2CH3), 1.71 (2H, m, CH2CH2CH2C), 2.32 (1H, m, CH2CH2CHHC), 2.68 (1H, m, CH2CH2CHHC), 3.36 (2H, m, CH2CH2CH2C), 4.22 (2H, q, J=7.0 Hz, CH2CH3), 6.26 (1H, bs, NH), 7.30 (5H, m, Ar H). m/z (CI+) 248 (M+1)+.
Quantity
16.49 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 2
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 3
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 4
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 5
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
Reactant of Route 6
Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate

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